molecular formula C19H22ClN3O5S2 B2839739 Ethyl 1-(2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate CAS No. 922045-86-1

Ethyl 1-(2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate

Numéro de catalogue: B2839739
Numéro CAS: 922045-86-1
Poids moléculaire: 471.97
Clé InChI: QYEWCVODKLGKPU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 1-(2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with a carboxylate ester and an acetyl-linked thiazole moiety bearing a 4-chlorophenylsulfonamido group. The compound’s complexity arises from its hybrid architecture, combining a piperidine scaffold with sulfonamide and thiazole functionalities.

Propriétés

IUPAC Name

ethyl 1-[2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O5S2/c1-2-28-18(25)13-7-9-23(10-8-13)17(24)11-15-12-29-19(21-15)22-30(26,27)16-5-3-14(20)4-6-16/h3-6,12-13H,2,7-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEWCVODKLGKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Ethyl 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate (CAS 453557-58-9)

Molecular Formula : C₁₂H₁₇ClN₂O₂S
Molecular Weight : 288.79 g/mol
Key Substituents :

  • 2-Chloro-thiazole ring
  • Piperidine-4-carboxylate ester
    XLogP3 : 2.5
    Hydrogen Bond Acceptors : 5

Comparison :

  • Structural Differences : The thiazole ring in this compound lacks the sulfonamido group present in the target compound. Instead, it has a chlorine atom directly attached to the thiazole.
  • Bioactivity Inference : The chloro-thiazole moiety may confer different binding interactions, such as halogen bonding, which could alter target selectivity compared to the sulfonamido group .

Ethyl 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Molecular Formula: Not explicitly provided (estimated C₁₈H₁₄ClF₃N₄O₂S) Key Substituents:

  • 4-(4-Chlorophenyl)-thiazole
  • Trifluoromethyl-pyrazole
  • Piperidine-4-carboxylate ester

Comparison :

  • Structural Differences : This compound incorporates a pyrazole ring with a trifluoromethyl group, absent in the target compound. The thiazole is linked to a 4-chlorophenyl group but lacks the sulfonamido functionality.
  • Physicochemical Implications : The trifluoromethyl group enhances metabolic stability and electronegativity, which may improve pharmacokinetic properties. However, the absence of the sulfonamido group reduces hydrogen-bonding capacity.
  • Bioactivity Inference : The trifluoromethyl-pyrazole-thiazole hybrid structure could target enzymes sensitive to fluorine interactions (e.g., kinase inhibitors), diverging from sulfonamide-driven mechanisms .

Ethyl 1-(6-Methoxypyridin-2-yl)piperidine-4-carboxylate

Molecular Formula: Not explicitly provided (estimated C₁₄H₂₀N₂O₃) Key Substituents:

  • 6-Methoxy-pyridine
  • Piperidine-4-carboxylate ester

Comparison :

  • Structural Differences : Replaces the thiazole-sulfonamido-acetyl chain with a methoxypyridine group.
  • Bioactivity Inference : Pyridine derivatives often exhibit central nervous system (CNS) activity or metal-chelating properties, suggesting divergent therapeutic applications compared to sulfonamide-thiazole hybrids .

Research Implications and Limitations

  • Structural-Activity Relationships (SAR) : The sulfonamido group in the target compound may enhance binding to sulfonamide-sensitive targets (e.g., bacterial dihydropteroate synthase), whereas chloro-thiazole or trifluoromethyl-pyrazole analogs might prioritize alternative pathways.
  • Data Gaps : The provided evidence lacks direct experimental data (e.g., IC₅₀, solubility, metabolic stability). Further studies comparing these compounds in vitro/in vivo are critical.
  • Synthetic Challenges : Introducing the sulfonamido group likely requires additional synthetic steps compared to chloro- or trifluoromethyl-substituted analogs, impacting scalability .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Ethyl 1-(2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxylate, and how are reaction conditions optimized?

  • Answer : The synthesis typically involves sequential coupling reactions. For example, the thiazole core is functionalized via sulfonamide formation using 4-chlorobenzenesulfonyl chloride, followed by acetylation and piperidine-ester coupling. Key optimizations include:

  • Temperature control : Maintaining 0–5°C during sulfonamide coupling to minimize side reactions (e.g., hydrolysis) .
  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency for amide bond formation .
  • Catalysts : Employing EDC/HOBt for carbodiimide-mediated coupling improves yields (69–85%) .
  • Purification : Column chromatography or recrystallization from ethyl acetate/hexane mixtures ensures >95% purity .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

  • Answer :

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., thiazole protons at δ 7.2–7.5 ppm, piperidine methylene at δ 2.5–3.0 ppm) .
  • IR : Peaks at ~1700 cm1^{-1} (ester C=O) and ~1340 cm1^{-1} (sulfonamide S=O) confirm functional groups .
  • Mass spectrometry : HRMS provides exact mass (e.g., [M+H]+^+ at m/z 496.0823) .
  • X-ray crystallography : SHELX software refines crystal structures, revealing bond angles and conformations critical for bioactivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced enzyme inhibition?

  • Answer :

  • Core modifications : Substituting the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) increases sulfonamide acidity, potentially enhancing binding to catalytic serine residues in enzymes .
  • Piperidine flexibility : Introducing sp3^3-hybridized carbons (e.g., methyl groups) alters ring conformation, affecting target engagement .
  • Thiazole bioisosteres : Replacing thiazole with oxazole or triazole rings modulates solubility and metabolic stability .
  • Data-driven optimization : Comparative IC50_{50} values from enzyme assays (e.g., COX-2 or β-lactamase inhibition) prioritize high-affinity derivatives .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., ATP-based kinase assays vs. fluorogenic substrates) to ensure reproducibility .
  • Purity thresholds : HPLC purity ≥98% reduces off-target effects; impurities >2% may skew IC50_{50} values .
  • Cell permeability : Use parallel artificial membrane permeability assays (PAMPA) to differentiate intrinsic activity from transport limitations .
  • Meta-analysis : Cross-reference data from patents (e.g., ) and peer-reviewed studies to identify consensus mechanisms .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Answer :

  • Molecular docking : AutoDock Vina or Glide models binding poses in enzyme active sites (e.g., sulfonamide coordination to Zn2+^{2+} in carbonic anhydrase) .
  • MD simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes, highlighting key hydrogen bonds (e.g., piperidine NH with Asp189 in thrombin) .
  • Pharmacophore modeling : Phase or MOE identifies essential features (e.g., sulfonamide as a hydrogen bond acceptor) for virtual screening .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.